6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate
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Overview
Description
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having a 2-amino-2-deoxy-alpha-D-glucosyl residue at the 6-position. It is a 2-deoxy-alpha-D-glucoside and a myo-inositol monophosphate derivative. It derives from a myo-inositol.
Scientific Research Applications
Insulin Mimetic Synthesis
6-O-(2-amino-2-deoxy-α-D-glucopyranosyl)-D-myo-inositol 1-phosphate has been synthesized as a component related to insulin mimetics. This synthesis was achieved using selectively protected and enantiomerically pure D-chiro- and myo-inositol derivatives, demonstrating potential applications in diabetes research and treatment (Jaramillo, Chiara, & Martín‐Lomas, 1994).
GPI Biosynthesis Inhibition
Research includes the synthesis of various myo-inositol derivatives, including 6-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-myo-inositol 1-phosphate, for probing the reaction mechanism of zinc-dependent metalloenzymes in glycosylphosphatidylinositol (GPI) biosynthesis. These studies are vital for understanding and potentially disrupting GPI biosynthesis in disease contexts, particularly in parasitic infections (Crossman, Urbaniak, & Ferguson, 2008).
Synthesis of Glycosylinositol Phosphates
The compound has been synthesized as part of research into the inner core structure of various glycosylphosphatidylinositols and as a proposed component of an insulin second messenger glycosylinositol phosphate. These syntheses contribute to our understanding of complex biological signaling pathways and potential therapeutic targets (Garegg, Konradsson, Oscarson, & Ruda, 1997).
Biological Evaluation in Parasite Research
The compound and its derivatives have been used in the synthesis of substrate analogues for biological evaluation in the glycosylphosphatidylinositol (GPI) biosynthetic pathway of Trypanosoma brucei, a parasitic organism. This research is significant in the study of parasitic diseases and could lead to new therapeutic approaches (Crossman, Brimacombe, & Ferguson, 1999).
Exploration of Enzymatic Mechanisms
Studies involving 6-O-(2-amino-2-deoxy-alpha-D-glucopyranosyl)-myo-inositol 1-phosphate have contributed to our understanding of enzymatic mechanisms, such as the synthesis of 1-l-myo-Inositol-1-phosphate synthase. This enzyme plays a crucial role in the biosynthesis of all inositol-containing compounds, and understanding its mechanism is vital for various biological and medical research fields (Stein & Geiger, 2002).
properties
Product Name |
6-O-(2-amino-2-deoxy-alpha-D-glucosyl)-1D-myo-inositol 1-(6-mercaptohexyl)phosphate |
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Molecular Formula |
C18H36NO13PS |
Molecular Weight |
537.5 g/mol |
IUPAC Name |
[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate |
InChI |
InChI=1S/C18H36NO13PS/c19-9-11(22)10(21)8(7-20)30-18(9)31-16-14(25)12(23)13(24)15(26)17(16)32-33(27,28)29-5-3-1-2-4-6-34/h8-18,20-26,34H,1-7,19H2,(H,27,28)/t8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-/m1/s1 |
InChI Key |
JRTLAQNJAMTCET-VSENFZNASA-N |
Isomeric SMILES |
C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O)O)O)O |
Canonical SMILES |
C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)O)O)N)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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